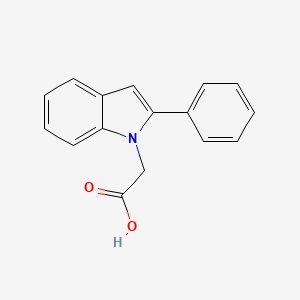

(2-phenyl-1H-indol-1-yl)acetic acid

Description

BenchChem offers high-quality (2-phenyl-1H-indol-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-phenyl-1H-indol-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylindol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16(19)11-17-14-9-5-4-8-13(14)10-15(17)12-6-2-1-3-7-12/h1-10H,11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIREVUBJAFZHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202109 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

(2-phenyl-1H-indol-1-yl)acetic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of (2-phenyl-1H-indol-1-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-phenyl-1H-indol-1-yl)acetic acid is a derivative of indole, a ubiquitous heterocyclic scaffold in medicinal chemistry and natural products. Its structure is characterized by a phenyl substituent at the C-2 position of the indole ring and an acetic acid moiety attached to the indole nitrogen (N-1). This substitution pattern makes it a subject of significant interest, as the 2-phenylindole core is recognized as a "privileged structure," capable of binding to multiple biological receptors with high affinity.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights for its utilization in research and drug development.

Physicochemical and Structural Properties

(2-phenyl-1H-indol-1-yl)acetic acid is a crystalline solid at room temperature. The core indole structure is planar, while the phenyl group at C-2 and the acetic acid group at N-1 are positioned out of this plane. The carboxylic acid functional group imparts acidic properties and provides a key handle for derivatization.

Diagram 1: Chemical Structure of (2-phenyl-1H-indol-1-yl)acetic acid

Caption: Molecular structure of (2-phenyl-1H-indol-1-yl)acetic acid.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 62663-25-6 | |

| Molecular Formula | C₁₆H₁₃NO₂ | |

| Molecular Weight | 251.28 g/mol | |

| Appearance | White to off-white powder/crystalline solid | [2][3] |

| Melting Point | 172-174 °C | |

| Solubility | Soluble in organic solvents such as ethanol, dichloromethane, and DMF. | [2][3] |

| Acidity (pKa) | Estimated ~4-5 (typical for carboxylic acids) |

Synthesis and Manufacturing

The synthesis of (2-phenyl-1H-indol-1-yl)acetic acid is efficiently achieved through a two-step process. The first step establishes the core 2-phenylindole scaffold, followed by N-alkylation to introduce the acetic acid side chain. This approach provides high yields and allows for modular derivatization.

Diagram 2: Synthetic Workflow

Sources

(2-phenyl-1H-indol-1-yl)acetic acid CAS number 62663-25-6

An In-depth Technical Guide to (2-phenyl-1H-indol-1-yl)acetic acid (CAS: 62663-25-6)

Executive Summary

(2-phenyl-1H-indol-1-yl)acetic acid, registered under CAS number 62663-25-6, is a derivative of the 2-phenylindole scaffold. The 2-phenylindole core is recognized in medicinal chemistry as a "privileged structure," a framework capable of binding to a multitude of biological targets and exhibiting a wide array of pharmacological activities.[1] This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, detailed synthesis protocols, analytical characterization, known biological context, and essential safety protocols. The information presented herein is synthesized from established literature to support researchers in academic and industrial settings, providing both foundational knowledge and practical, field-proven insights for its application in drug discovery and development.

Physicochemical and Spectroscopic Profile

(2-phenyl-1H-indol-1-yl)acetic acid is a solid at room temperature, with solubility in common organic solvents.[2][3] Its core structure, 2-phenylindole, is a non-planar molecule due to steric interactions between the indole and phenyl rings, which confers distinct electronic properties that influence its chemical reactivity and biological interactions.[4]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 62663-25-6 | [5] |

| Molecular Formula | C₁₆H₁₃NO₂ | [5] |

| Molecular Weight | 251.28 g/mol | [3][6] |

| Physical Form | Powder / Crystalline Solid | [2][3] |

| Melting Point | 172-174 °C | [3][7] |

| Solubility | Soluble in ethanol, dichloromethane | [2] |

| Storage | Store at room temperature in a cool, dry place | [3][8] |

Table 2: Key Spectroscopic Data (Predicted & Core-Based)

| Spectroscopy | Characteristic Features | Source(s) for Core |

| ¹H NMR | Signals in the aromatic region (δ 7.20-7.70 ppm); Singlet for the methylene (CH₂) protons; Absence of the N-H proton signal seen in the 2-phenylindole precursor. | [4] |

| ¹³C NMR | Signals for aromatic carbons (δ 110-137 ppm); Signal for the carbonyl carbon (C=O) of the acetic acid group. | [4] |

| IR (Infrared) | Broad O-H stretch (carboxylic acid); C=O stretch (~1700 cm⁻¹); Aromatic C=C stretches (~1600 cm⁻¹); C-N stretch (1100-1300 cm⁻¹); Absence of the N-H stretch seen in the precursor (~3415 cm⁻¹). | [4][9] |

| Mass Spec (MS) | Molecular ion peak at m/z 193 for the 2-phenylindole core; Expected molecular ion peak for the title compound at m/z 251. | [4] |

Synthesis and Purification

The synthesis of (2-phenyl-1H-indol-1-yl)acetic acid is a multi-step process that hinges on two cornerstone reactions in organic chemistry: the Fischer Indole Synthesis to create the core scaffold, followed by N-alkylation to introduce the acetic acid moiety.

Workflow Overview

The overall synthetic strategy involves the acid-catalyzed cyclization of a phenylhydrazone intermediate to form the 2-phenylindole core, which is then functionalized at the indole nitrogen.

Caption: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.

Safety, Handling, and Storage

Proper laboratory safety protocols are mandatory when handling (2-phenyl-1H-indol-1-yl)acetic acid and its precursors. Based on data for analogous compounds, it should be treated as a hazardous chemical. [3][10]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or goggles. [10][11]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [8][10]Avoid contact with skin, eyes, and clothing. [11]Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from direct sunlight and incompatible materials such as strong oxidizing agents. [8]* First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. [10] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [10] * Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention. [10] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [11]

-

Conclusion and Future Outlook

(2-phenyl-1H-indol-1-yl)acetic acid is a synthetically accessible compound built upon the versatile 2-phenylindole scaffold. The extensive biological activities associated with this chemical class—particularly in oncology and inflammation—underscore its value as a subject for further investigation. Its structure lends itself to further derivatization, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets. This guide provides the essential technical framework for researchers to safely synthesize, characterize, and evaluate this compound, facilitating its potential development into novel therapeutic agents.

References

-

Dhaneesh S, Swathi Lakshmi N, Lal Prasanth ML. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmaceutics & Organic Process Research, 11(5): 194.

-

WebQC.Org. (n.d.). 2-Phenylindole (C14H11N) properties. WebQC.Org.

-

Park, H. J., et al. (2012). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. PubMed Central.

-

Li, S., et al. (2023). Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years. PubMed.

-

Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com.

-

OMICS International. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. OMICS International.

-

Studylib. (n.d.). 2-Phenylindole Synthesis: Fischer Indole Method. Studylib.net.

-

von Angerer, E., et al. (1995). 2-Phenylindoles with sulfur containing side chains. Estrogen receptor affinity, antiestrogenic potency, and antitumor activity. PubMed.

-

Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.

-

Vibzzlab. (2024). 2-phenylindole : Organic Synthesis. YouTube.

-

Devi, N., et al. (2025). Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. YMER, 24(02).

-

Wikipedia. (n.d.). 2-Phenylindole. Wikipedia.

-

J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. J&K Scientific LLC.

-

Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET. Fisher Scientific.

-

Santa Cruz Biotechnology, Inc. (n.d.). (2-phenyl-1H-indol-1-yl)acetic acid. SCBT.

-

J&K Scientific. (n.d.). 2-Phenyl-1H-indole-1-acetic acid, 97%. J&K Scientific.

-

AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid. AK Scientific, Inc.

-

Sigma-Aldrich. (n.d.). 2-(2-phenyl-1H-indol-1-yl)acetic acid. Sigma-Aldrich.

-

Fisher Scientific. (2023). SAFETY DATA SHEET: 2-(1H-indol-3-yl)acetic acid. Fisher Scientific.

-

Padwa, A., et al. (2006). Synthesis of 2-phenylindoxyls. Arkivoc, (xi), 37-46.

-

BLDpharm. (n.d.). 2-(2-Phenyl-1H-indol-1-yl)acetic acid. BLDpharm.

Sources

- 1. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. omicsonline.org [omicsonline.org]

- 3. 2-(2-phenyl-1H-indol-1-yl)acetic acid | 62663-25-6 [sigmaaldrich.com]

- 4. webqc.org [webqc.org]

- 5. scbt.com [scbt.com]

- 6. 62663-25-6|2-(2-Phenyl-1H-indol-1-yl)acetic acid|BLD Pharm [bldpharm.com]

- 7. jk-sci.com [jk-sci.com]

- 8. fishersci.ie [fishersci.ie]

- 9. ymerdigital.com [ymerdigital.com]

- 10. aksci.com [aksci.com]

- 11. uwm.edu [uwm.edu]

An In-depth Technical Guide to the Molecular Structure of (2-phenyl-1H-indol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2-phenyl-1H-indol-1-yl)acetic acid, a molecule of interest within the broader class of indole derivatives. Recognizing the significant role of indole-containing compounds in medicinal chemistry and materials science, this document delves into the structural characteristics, synthesis, and potential applications of this specific analog. The content is structured to provide not just a recitation of facts, but a causal understanding of the molecule's properties and the experimental logic behind its synthesis and characterization.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and the ability of the N-H proton to participate in hydrogen bonding contribute to its versatile binding capabilities with a wide range of biological targets. The substitution of a phenyl group at the 2-position and an acetic acid moiety at the 1-position of the indole ring, as in (2-phenyl-1H-indol-1-yl)acetic acid, creates a molecule with a distinct three-dimensional structure and chemical reactivity profile, suggesting potential for novel biological activities. Indole derivatives are known to possess a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties[1].

Molecular Structure and Physicochemical Properties

The core of (2-phenyl-1H-indol-1-yl)acetic acid is the bicyclic indole ring system, which consists of a fused benzene and pyrrole ring. A phenyl group is attached to the C2 position of the indole, and an acetic acid group is linked to the nitrogen atom (N1).

Key Molecular Descriptors:

The planarity of the indole ring, coupled with the rotatable phenyl and acetic acid groups, allows for a degree of conformational flexibility that can be crucial for its interaction with biological macromolecules. The carboxylic acid moiety introduces a key functional group capable of acting as a hydrogen bond donor and acceptor, and it imparts acidic properties to the molecule.

Below is a diagram illustrating the fundamental molecular structure.

Caption: Molecular structure of (2-phenyl-1H-indol-1-yl)acetic acid.

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole and phenyl rings, typically in the range of 7.0-8.0 ppm. A singlet for the methylene protons of the acetic acid group would likely appear around 5.0 ppm, shifted downfield due to the adjacent nitrogen and carbonyl group. The carboxylic acid proton would be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR would display signals for the aromatic carbons between 110-140 ppm. The carbonyl carbon of the carboxylic acid would be significantly downfield, likely above 170 ppm. The methylene carbon of the acetic acid group would be expected in the 45-55 ppm range.

-

FT-IR: The infrared spectrum would be characterized by a broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. A sharp C=O stretch for the carboxylic acid would be present around 1700-1750 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and C=C stretching bands for the aromatic rings would be in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 251.28. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the bond between the indole ring and the acetic acid moiety.

Synthesis Methodology

The synthesis of (2-phenyl-1H-indol-1-yl)acetic acid can be logically approached in a two-step process: first, the synthesis of the 2-phenylindole core, followed by the N-alkylation with an appropriate acetic acid synthon.

Step 1: Synthesis of 2-Phenylindole via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for the preparation of indole derivatives. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of phenylhydrazine and a ketone or aldehyde. In the case of 2-phenylindole, acetophenone is the ketone of choice.

Experimental Protocol:

-

Formation of Acetophenone Phenylhydrazone:

-

In a round-bottom flask, dissolve acetophenone (1.0 equivalent) and phenylhydrazine (1.0 equivalent) in ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the phenylhydrazone.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

-

Cyclization to 2-Phenylindole:

-

Place the dried acetophenone phenylhydrazone in a flask containing a strong acid catalyst, such as polyphosphoric acid or a mixture of sulfuric acid in a suitable solvent.

-

Heat the mixture, typically to around 100-150°C, for 1-3 hours. The progress of the cyclization should be monitored by TLC.

-

After the reaction is complete, carefully pour the hot mixture into a beaker of ice water to precipitate the 2-phenylindole.

-

Collect the crude product by filtration, wash thoroughly with water to remove any residual acid, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-phenylindole.

-

Caption: Workflow for the Fischer Indole Synthesis of 2-Phenylindole.

Step 2: N-Alkylation and Hydrolysis

The introduction of the acetic acid moiety at the N1 position is typically achieved through N-alkylation with an ethyl bromoacetate followed by hydrolysis of the resulting ester.

Experimental Protocol:

-

N-Alkylation of 2-Phenylindole:

-

Dissolve 2-phenylindole (1.0 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the indole nitrogen. If using NaH, exercise caution as it is highly reactive and flammable.

-

To the resulting solution, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (2-phenyl-1H-indol-1-yl)acetate. This intermediate can be purified by column chromatography if necessary.

-

-

Hydrolysis to (2-phenyl-1H-indol-1-yl)acetic acid:

-

Dissolve the crude or purified ethyl (2-phenyl-1H-indol-1-yl)acetate in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the solution.

-

Reflux the mixture for several hours until the hydrolysis is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Acidify the aqueous layer with a strong acid, such as hydrochloric acid (HCl), to a pH of approximately 2-3. This will precipitate the desired carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry to yield (2-phenyl-1H-indol-1-yl)acetic acid. Further purification can be achieved by recrystallization.

-

Caption: Workflow for N-Alkylation and Hydrolysis.

Potential Biological Activity and Applications

While specific biological data for (2-phenyl-1H-indol-1-yl)acetic acid is not extensively reported in publicly accessible literature, the structural motifs present in the molecule suggest several avenues for investigation. The indole nucleus is a well-established pharmacophore, and the introduction of a phenyl group at the C2 position can enhance lipophilicity and introduce potential for pi-stacking interactions with biological targets. The N1-acetic acid side chain provides a handle for salt formation and can participate in critical hydrogen bonding interactions within a binding site.

Derivatives of indole-acetic acid have been explored for a range of therapeutic applications, including as anti-inflammatory agents, anticancer compounds, and antimicrobials[1]. The specific substitution pattern of (2-phenyl-1H-indol-1-yl)acetic acid may confer novel selectivity or potency against various biological targets. Further research is warranted to fully elucidate the pharmacological profile of this compound.

Conclusion

(2-phenyl-1H-indol-1-yl)acetic acid is a fascinating molecule that combines the privileged indole scaffold with phenyl and acetic acid functionalities. While detailed experimental characterization data is not widely available, its synthesis is achievable through established and reliable chemical transformations. The structural features of this compound make it a compelling candidate for further investigation in the fields of medicinal chemistry and drug discovery. The protocols and theoretical considerations outlined in this guide provide a solid foundation for researchers and scientists to build upon in their exploration of this and related indole derivatives.

References

At present, there are no direct and comprehensive citations available in the initial search results that provide a complete, citable reference for the synthesis and full characterization of (2-phenyl-1H-indol-1-yl)acetic acid. The synthesis protocols provided are based on well-established, general methods for indole synthesis and N-alkylation, which are widely documented in organic chemistry literature. The citations below refer to general information about indole derivatives and their properties.

-

Request PDF. Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides. [Link]

Sources

(2-Phenyl-1H-indol-1-yl)acetic Acid: A Technical Guide to its Predicted Biological Activity

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1] Its presence in essential amino acids like tryptophan and key neurotransmitters such as serotonin underscores its physiological significance. When functionalized, the indole scaffold gives rise to molecules with a wide spectrum of therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] A particularly promising class of indole derivatives are those bearing a phenyl group at the 2-position and an acetic acid moiety at the 1-position. This structural motif is reminiscent of classic non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential for similar mechanisms of action.

This technical guide provides an in-depth exploration of the predicted biological activity of (2-phenyl-1H-indol-1-yl)acetic acid . While direct experimental data for this specific, unsubstituted parent compound is limited in publicly accessible literature, a wealth of information on its close structural analogs allows for a robust, evidence-based inference of its likely pharmacological profile. This document will synthesize findings from related compounds to build a comprehensive picture of its potential as an anti-inflammatory and analgesic agent, with a focus on its probable mechanism of action through the inhibition of cyclooxygenase (COX) enzymes. We will also delve into the structure-activity relationships within this chemical class and provide detailed experimental protocols for researchers wishing to validate these predictions.

Synthesis of (2-phenyl-1H-indol-1-yl)acetic Acid

The synthesis of (2-phenyl-1H-indol-1-yl)acetic acid is typically achieved through a two-step process. The first step involves the formation of the 2-phenylindole core, commonly via the Fischer indole synthesis. This is followed by N-alkylation to introduce the acetic acid side chain.

Step 1: Fischer Indole Synthesis of 2-Phenylindole

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an appropriate ketone or aldehyde. In the case of 2-phenylindole, acetophenone is the ketone of choice.

Protocol:

-

A mixture of acetophenone and phenylhydrazine is prepared in a suitable solvent, such as ethanol, often with a catalytic amount of a weak acid like glacial acetic acid.

-

The mixture is cooled to facilitate the formation of the phenylhydrazone intermediate.

-

The resulting solid phenylhydrazone is isolated by filtration and washed.

-

The dried phenylhydrazone is then cyclized by heating in the presence of a strong acid catalyst, such as polyphosphoric acid, to yield 2-phenylindole.

-

The product is isolated by pouring the reaction mixture into cold water, followed by filtration and recrystallization.

Step 2: N-Alkylation to Yield (2-phenyl-1H-indol-1-yl)acetic Acid

The introduction of the acetic acid moiety at the N1 position is achieved by reacting 2-phenylindole with a suitable two-carbon electrophile.

Protocol:

-

2-Phenylindole is dissolved in a polar aprotic solvent, such as dimethylformamide (DMF).

-

A base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is added to deprotonate the indole nitrogen, forming the corresponding anion.

-

Ethyl chloroacetate or a similar haloacetic acid ester is added to the reaction mixture. The indole anion acts as a nucleophile, displacing the halide to form the ethyl ester of (2-phenyl-1H-indol-1-yl)acetic acid.

-

The reaction is stirred at room temperature or with gentle heating until completion.

-

The final step is the hydrolysis of the ester to the carboxylic acid. This is typically achieved by treating the ester with an aqueous base, such as sodium hydroxide, followed by acidification with a mineral acid like hydrochloric acid to precipitate the desired (2-phenyl-1H-indol-1-yl)acetic acid.

-

The final product is purified by recrystallization.

Predicted Biological Activities and Mechanism of Action

Based on extensive research on structurally related indole derivatives, (2-phenyl-1H-indol-1-yl)acetic acid is predicted to exhibit significant anti-inflammatory and analgesic properties. The primary mechanism underlying these activities is likely the inhibition of the cyclooxygenase (COX) enzymes.

Anti-inflammatory and Analgesic Activity

The indole scaffold is a well-established pharmacophore for anti-inflammatory and analgesic agents.[1] The classic NSAID, Indomethacin, features an indole core and exerts its effects through COX inhibition. Numerous studies on 2-phenylindole derivatives have demonstrated their potential to reduce inflammation and pain in various animal models.

Commonly employed in vivo assays to evaluate these activities include:

-

Carrageenan-Induced Paw Edema in Rats: This is a standard model for acute inflammation. An inflammatory agent, carrageenan, is injected into the paw of a rat, inducing localized edema. The reduction in paw volume after administration of the test compound, as compared to a control group, indicates anti-inflammatory activity.

-

Acetic Acid-Induced Writhing in Mice: This assay is used to assess peripheral analgesic activity. The intraperitoneal injection of acetic acid induces characteristic writhing movements in mice, which are a response to pain.[2] Analgesic compounds reduce the number of writhes observed.[2]

While specific data for (2-phenyl-1H-indol-1-yl)acetic acid is not available, a study on 2-phenylindole derivatives with substitutions on the phenyl ring and indole nucleus showed significant inhibition of paw edema and acetic acid-induced writhings.[3] It is therefore highly probable that the parent compound, (2-phenyl-1H-indol-1-yl)acetic acid, would also be active in these models.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The COX enzymes, COX-1 and COX-2, are key players in the inflammatory cascade.[4] They catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[4] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation. Most traditional NSAIDs are non-selective COX inhibitors, which accounts for both their therapeutic effects and their common side effects, such as gastrointestinal irritation. The development of selective COX-2 inhibitors has been a major goal in medicinal chemistry to mitigate these side effects.[4]

Derivatives of 2-phenylindole have been investigated as selective COX-2 inhibitors. The structural similarity of (2-phenyl-1H-indol-1-yl)acetic acid to known COX inhibitors strongly suggests that it will also target these enzymes. The acetic acid side chain is a common feature in many NSAIDs and is crucial for binding to the active site of the COX enzymes.

The following diagram illustrates the role of COX enzymes in the prostaglandin synthesis pathway and the likely point of intervention for (2-phenyl-1H-indol-1-yl)acetic acid.

Caption: The Cyclooxygenase (COX) Pathway and Predicted Inhibition.

Structure-Activity Relationship (SAR) of 2-Phenylindole Derivatives

The biological activity of 2-phenylindole derivatives can be significantly modulated by substitutions on the indole ring, the 2-phenyl group, and the N1-acetic acid side chain. Understanding these SARs is crucial for the design of more potent and selective analogs.

-

N1-Substitution: The presence of the acetic acid moiety at the N1 position is generally considered critical for COX inhibitory activity, as it mimics the carboxylic acid of arachidonic acid and can form key interactions in the enzyme's active site.

-

C2-Phenyl Ring: Substitutions on the 2-phenyl ring can have a profound impact on both potency and COX-2 selectivity. For instance, the presence of a sulfonamide or methylsulfonyl group at the para-position of the phenyl ring is a common feature in many selective COX-2 inhibitors, as this group can interact with a side pocket in the COX-2 active site that is not present in COX-1.

-

Indole Nucleus: Modifications to the indole core itself, such as the introduction of substituents at the C5 or C6 positions, can also influence activity. These substitutions can affect the electronic properties of the indole ring system and its overall binding affinity for the target enzyme.

Table 1: COX Inhibitory Activity of Selected Indole Derivatives (Illustrative)

| Compound | Substitution | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| (2-phenyl-1H-indol-1-yl)acetic acid | None | Predicted | Predicted | Predicted |

| Indomethacin | N/A | 0.1 | 1.5 | 0.07 |

| Celecoxib | N/A | 15 | 0.04 | 375 |

Note: Data for Indomethacin and Celecoxib are for comparative purposes. Predicted values for the title compound would need to be determined experimentally.

Experimental Protocols

The following are detailed, generalized protocols for key assays that can be used to evaluate the biological activity of (2-phenyl-1H-indol-1-yl)acetic acid.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Objective: To assess the ability of the test compound to reduce acute inflammation in a rat model.

Materials:

-

Male Wistar rats (150-200 g)

-

(2-phenyl-1H-indol-1-yl)acetic acid

-

Carrageenan (1% w/v in saline)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Reference drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Divide the animals into groups (e.g., vehicle control, reference drug, and different doses of the test compound).

-

Measure the initial paw volume of each rat using a plethysmometer.

-

Administer the test compound, reference drug, or vehicle orally or intraperitoneally.

-

After a set period (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing

Objective: To evaluate the peripheral analgesic effect of the test compound in a mouse model.

Materials:

-

Swiss albino mice (20-25 g)

-

(2-phenyl-1H-indol-1-yl)acetic acid

-

Acetic acid (0.6% v/v in saline)

-

Vehicle

-

Reference drug (e.g., Aspirin)

Procedure:

-

Divide the mice into groups as described above.

-

Administer the test compound, reference drug, or vehicle.

-

After a predetermined time (e.g., 30 minutes), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

-

Immediately place each mouse in an individual observation chamber and start a timer.

-

Count the number of writhes (stretching of the abdomen and hind limbs) for a set period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

-

Calculate the percentage inhibition of writhing for each group relative to the vehicle control group.

In Vitro COX Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the test compound against COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

(2-phenyl-1H-indol-1-yl)acetic acid

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Cofactors (e.g., hematin, glutathione)

-

EIA kit for prostaglandin E2 (PGE2)

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In separate wells of a microplate, incubate the COX-1 or COX-2 enzyme with the test compound or vehicle at 37°C for a short period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a specific time (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., HCl).

-

Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage inhibition of enzyme activity for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition) for both COX-1 and COX-2 by plotting the percentage inhibition against the log of the compound concentration.

Future Directions and Conclusion

The structural features of (2-phenyl-1H-indol-1-yl)acetic acid, in the context of the extensive body of research on related indole derivatives, strongly support its potential as a potent anti-inflammatory and analgesic agent, likely acting through the inhibition of COX enzymes. However, to move beyond inference and establish a definitive biological profile, direct experimental evaluation of this parent compound is essential.

Future research should focus on:

-

Confirming the predicted activities: Conducting in vivo studies, such as the carrageenan-induced paw edema and acetic acid-induced writhing assays, to quantify its anti-inflammatory and analgesic efficacy.

-

Elucidating the precise mechanism of action: Performing in vitro COX-1 and COX-2 inhibition assays to determine its IC50 values and selectivity index.

-

Establishing a baseline for future drug development: The experimental data for (2-phenyl-1H-indol-1-yl)acetic acid will serve as a crucial benchmark for the design and synthesis of novel, more potent, and selective derivatives.

References

-

Hayashi, S., et al. (2011). Discovery of a novel COX-2 inhibitor as an orally potent anti-pyretic and anti-inflammatory drug: design, synthesis, and structure-activity relationship. Biochemical Pharmacology, 82(7), 783-793. Available from: [Link]

-

Sammaiah, G., & Sarangapani, M. (2010). Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides. Request PDF. Available from: [Link]

-

Wibberley, A., et al. (2006). Dual, but not selective, COX-1 and COX-2 inhibitors, attenuate acetic acid-evoked bladder irritation in the anaesthetised female cat. British Journal of Pharmacology, 147(4), 433-441. Available from: [Link]

-

Marzocchi, F., et al. (1987). Acetic acids bearing the 1-phenyl-1H-indazole nucleus with analgesic and antiinflammatory activity. Il Farmaco; edizione scientifica, 42(11), 835-846. Available from: [Link]

-

Arote, R. B., et al. (2018). In vivo analgesic activity of synthesized compounds by acetic acid induced writhing method in mice. ResearchGate. Available from: [Link]

-

Kumar, A., et al. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmacy & Organic Process Research, 11(194). Available from: [Link]

-

Hefnawy, M. A., et al. (2017). Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Journal of Applied Pharmaceutical Science, 7(8), 001-010. Available from: [Link]

-

Azab, M. E., et al. (2017). Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. Acta Chimica Slovenica, 64(4), 865-876. Available from: [Link]

-

Patrono, C. (2003). New insights into COX-2 biology and inhibition. Arthritis Research & Therapy, 5(Suppl 4), S9-S13. Available from: [Link]

-

Kulkarni, S. K. (2008). Acetic acid induced painful endogenous infliction in writhing test on mice. Indian Journal of Pharmaceutical Education and Research, 42(4), 384. Available from: [Link]

-

Radi, M., & Brullo, C. (2016). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 16(23), 2589-2604. Available from: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (2-phenyl-1H-indol-1-yl)acetic acid

Foreword: The Importance of Spectroscopic Diligence in Drug Discovery

Molecular Structure and Key Features

(2-phenyl-1H-indol-1-yl)acetic acid (CAS 62663-25-6) possesses a molecular formula of C₁₆H₁₃NO₂ and a molecular weight of 251.28 g/mol .[1] The structure comprises a central indole ring system, substituted with a phenyl group at the 2-position and an acetic acid moiety at the 1-position (the nitrogen atom). This unique arrangement of aromatic and acidic functional groups dictates its characteristic spectroscopic signature.

Caption: Molecular structure of (2-phenyl-1H-indol-1-yl)acetic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective

Proton NMR spectroscopy provides invaluable information about the chemical environment of hydrogen atoms within a molecule. For (2-phenyl-1H-indol-1-yl)acetic acid, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the indole and phenyl rings, the methylene protons of the acetic acid side chain, and the acidic proton of the carboxyl group.

Expected ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ) and multiplicities for the protons of (2-phenyl-1H-indol-1-yl)acetic acid, based on data from analogous compounds such as indole-3-acetic acid and 2-phenylindole derivatives.[2][3]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H |

| Aromatic (Indole & Phenyl) | 7.0 - 8.0 | Multiplet | 9H |

| Methylene (-CH₂-) | 5.0 - 5.5 | Singlet | 2H |

| Indole H-3 | 6.5 - 7.0 | Singlet or Doublet | 1H |

Interpretation and Causality

-

Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature, resulting in a characteristic downfield shift. Its broadness is a consequence of hydrogen bonding and chemical exchange.

-

Aromatic Protons: The nine protons on the indole and phenyl rings will resonate in the aromatic region. Their precise chemical shifts and coupling patterns will depend on their positions and the electronic effects of the substituents. Protons on the phenyl ring ortho to the indole linkage may be shifted slightly downfield.

-

Methylene Protons: The two protons of the methylene group are adjacent to the electron-withdrawing nitrogen atom of the indole ring and the carbonyl group of the acetic acid, causing them to be deshielded and appear as a sharp singlet.

-

Indole H-3 Proton: The proton at the 3-position of the indole ring is expected to appear as a singlet or a small doublet, depending on coupling with other indole protons.

Experimental Protocol for ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of (2-phenyl-1H-indol-1-yl)acetic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable acidic proton.

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a standard 90° pulse sequence.

-

-

Data Acquisition:

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

-

Data Processing:

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in (2-phenyl-1H-indol-1-yl)acetic acid will give rise to a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon atoms are presented below, based on data for phenylacetic acid and substituted indoles.[4][5][6]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (-C=O) | 170 - 175 |

| Aromatic & Indole (quaternary) | 130 - 145 |

| Aromatic & Indole (CH) | 110 - 130 |

| Methylene (-CH₂-) | 45 - 55 |

Interpretation and Rationale

-

Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded carbon due to the strong electron-withdrawing effect of the two oxygen atoms, placing its resonance at the far downfield end of the spectrum.

-

Aromatic and Indole Carbons: The twelve carbons of the aromatic rings will appear in the range of 110-145 ppm. The quaternary carbons (those not bonded to a hydrogen) will generally have lower intensities.

-

Methylene Carbon: The methylene carbon, being attached to the nitrogen and the carbonyl group, will be deshielded compared to a simple alkyl carbon and is expected to resonate in the 45-55 ppm range.

Caption: General experimental workflows for spectroscopic analysis.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For (2-phenyl-1H-indol-1-yl)acetic acid, MS will confirm the molecular weight and provide insights into its fragmentation pattern, which can further corroborate the proposed structure.

Expected Mass Spectral Data

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is approximately 251.

-

Key Fragmentation Pathways:

-

Loss of COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical (•COOH, 45 Da), leading to a fragment ion at m/z 206.

-

Loss of CH₂COOH: The entire acetic acid side chain can be cleaved, resulting in a fragment corresponding to the 2-phenylindole cation at m/z 193.

-

Further Fragmentation: The 2-phenylindole fragment may undergo further fragmentation, consistent with the patterns observed for this core structure.[7]

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system like LC-MS.

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate intact molecular ions. Electron Ionization (EI) can also be used, which typically induces more fragmentation.

-

Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Detection: Detect the ions to generate the mass spectrum.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (2-phenyl-1H-indol-1-yl)acetic acid will show characteristic absorption bands for the O-H and C=O bonds of the carboxylic acid, the C-H bonds of the aromatic and aliphatic parts, and the C=C bonds of the aromatic rings.

Expected IR Absorption Bands

The following table lists the key expected IR absorption frequencies.[8][9]

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=O (Carboxylic Acid) | 1700 - 1725 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-N | 1300 - 1100 | Stretching |

Interpretation of the IR Spectrum

-

O-H Stretch: A very broad and intense absorption band in the 2500-3300 cm⁻¹ region is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid.

-

Aromatic and Aliphatic C-H Stretches: Absorptions just above 3000 cm⁻¹ are indicative of aromatic C-H stretching, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H stretching of the methylene group.

-

Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region arise from the C=C stretching vibrations within the indole and phenyl rings.

Conclusion: A Multi-faceted Approach to Structural Confirmation

The comprehensive spectroscopic analysis of (2-phenyl-1H-indol-1-yl)acetic acid, integrating ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. While this guide presents a predictive analysis based on established chemical principles and data from analogous structures, it underscores the rigorous, multi-technique approach that is the cornerstone of modern chemical and pharmaceutical research. The provided protocols offer a standardized methodology for obtaining high-quality data, ensuring both accuracy and reproducibility in the characterization of this and other novel molecular entities.

References

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209). [Link]

-

International Journal of Research Publication and Reviews. Synthesis Characterization and Antimicrobial Evaluation of Indole Based Heterocyclic Compounds. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000197). [Link]

-

MDPI. Discovery of Antimicrobial Oligoindoles from a Cold-Seep-Derived Halomonas Strain. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). [Link]

-

ACS Omega. Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. [Link]

- S. S. Al-Showiman, H. M. Al-Hazimi, & I. M. Al-Najjar. Analysis of 13C NMR Spectra of Some Phenyl Acetates. Oriental Journal of Chemistry, 2(2), 69-74.

-

Asian Journal of Chemistry. Synthesis of Substituted 2-Phenyl-1H-indoles and their Fungicidal Activity. [Link]

-

Impact Factor. One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

ResearchGate. Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides. [Link]

-

NIST WebBook. Acetic acid, phenyl ester. [Link]

-

YMER. Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. [Link]

-

Taylor & Francis Online. Synthesis, X-Ray, Spectral Characterization, DFT, and Molecular Docking Calculations of 2-(5-Nitro-1-H-Indazol-1-yl) Acetic Acid. [Link]

-

ResearchGate. 13 C NMR spectrum Phenyl acetic acid (18). [Link]

-

NIST WebBook. Acetic acid, 2-phenylethyl ester. [Link]

-

ResearchGate. IR spectrum of the Acetic Acid ligand. [Link]

-

NIST WebBook. 1H-Indole, 2-phenyl-. [Link]

-

NIST WebBook. Acetic acid, phenyl ester. [Link]

-

NIST WebBook. Acetic acid, phenyl ester. [Link]

Sources

- 1. 2-Phenyl-1H-indole-1-acetic acid ,97% [chemicalbook.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000197) [hmdb.ca]

- 3. mdpi.com [mdpi.com]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209) [hmdb.ca]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. asianpubs.org [asianpubs.org]

- 7. 1H-Indole, 2-phenyl- [webbook.nist.gov]

- 8. ymerdigital.com [ymerdigital.com]

- 9. Acetic acid, phenyl ester [webbook.nist.gov]

A Technical Guide to 2-Phenylindole Derivatives: Synthesis, Biological Activities, and Therapeutic Potential

Abstract: The 2-phenylindole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of binding to multiple biological receptors with high affinity.[1] This guide provides an in-depth technical overview for researchers and drug development professionals on the synthesis, diverse biological activities, and therapeutic applications of 2-phenylindole derivatives. We will explore their mechanisms of action as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The 2-Phenylindole Scaffold: A Cornerstone of Medicinal Chemistry

The indole ring system is a fundamental component of numerous natural products and pharmaceutical agents.[2][3] When substituted with a phenyl group at the 2-position, the resulting 2-phenylindole core structure offers a unique combination of rigidity, lipophilicity, and hydrogen bonding capabilities. This structural motif has proven to be a versatile template for the development of potent and selective modulators of various biological targets, leading to a wide spectrum of pharmacological activities.[1][4]

Anticancer Activities: Targeting Cell Proliferation and Survival

Derivatives of 2-phenylindole have emerged as highly promising anticancer agents, demonstrating efficacy against a range of human cancer cell lines, including breast, lung, and liver carcinomas.[4][5] Their mechanisms of action are often multifactorial, primarily involving the disruption of microtubule dynamics and the modulation of hormone receptor signaling.[6][7]

Mechanism of Action: A Dual Approach

A. Inhibition of Tubulin Polymerization: A significant number of 2-phenylindole derivatives exert their cytotoxic effects by binding to the colchicine binding site on β-tubulin.[5][8] This interaction inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[4][7] This mechanism is particularly effective in rapidly dividing cancer cells.

B. Estrogen Receptor (ER) Modulation: In hormone-dependent cancers, such as certain types of breast cancer, a subset of 2-phenylindole derivatives act as Selective Estrogen Receptor Modulators (SERMs).[6] These compounds competitively bind to the estrogen receptor (ER), antagonizing the proliferative signals induced by estrogen and effectively halting the growth of ER-positive cancer cells.[5]

Caption: Dual anticancer mechanisms of 2-phenylindole derivatives.

Quantitative Comparison of Anticancer Activity

The in vitro potency of these compounds is typically measured by their half-maximal inhibitory concentration (IC₅₀). The following table summarizes the IC₅₀ values for selected 2-phenylindole derivatives against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Imidazolyl-indole 3a | MCF-7 (Breast) | 1.31 ± 0.8 | [9] |

| Thiazoloimidazole 2 | MCF-7 (Breast) | > 100 | [9] |

| Thiazoloimidazole 2 | PC3 (Prostate) | 12.5 ± 2.1 | [9] |

| Imidazolyl-sugar 10 | HepG2 (Liver) | 19.3 ± 1.5 | [9] |

| Reference Drug | |||

| Doxorubicin | MCF-7 (Breast) | 1.25 ± 0.6 | [6] |

Antimicrobial and Anti-inflammatory Activities

Antibacterial and Antifungal Potential

2-Phenylindole derivatives have demonstrated significant activity against various bacterial and fungal strains, including drug-resistant variants like Methicillin-resistant Staphylococcus aureus (MRSA).[4] The proposed mechanism for their antibacterial action involves the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[4] Structure-activity relationship (SAR) studies have shown that the incorporation of halogens and short-chain aliphatic hydrocarbons can enhance antibacterial potency while reducing cytotoxicity.[10][11] Some derivatives also show promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[7][12]

| Compound | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Compound 3f (6-Cl) | S. aureus | 8 | [13] |

| Compound 3o (2-CH₃) | C. albicans | 4 | [13] |

| Compound 3r (3-OCH₃) | P. aeruginosa | 8 | [13] |

Anti-inflammatory Effects

The anti-inflammatory properties of 2-phenylindole derivatives are linked to their ability to inhibit key mediators of the inflammatory cascade. Several derivatives have been shown to be potent inhibitors of the Cyclooxygenase-2 (COX-2) enzyme.[4] Additionally, they can suppress the nuclear factor-kappa B (NF-κB) signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][14]

Neuroprotective Activities in Neurodegenerative Diseases

Emerging research highlights the potential of indole-based compounds in treating neurodegenerative diseases like Parkinson's and Alzheimer's.[15][16] Neuroinflammation and oxidative stress are key contributors to the pathogenesis of these conditions.[15] Certain indole derivatives have shown the ability to mitigate neuroinflammation by suppressing the activation of the NLRP3 inflammasome in microglia, the brain's resident immune cells.[15] They can also combat oxidative stress by up-regulating protective pathways involving factors like NRF2 and SOD2, thereby protecting neurons from damage and death.[15][16]

Synthesis of 2-Phenylindole Derivatives

Several synthetic routes have been developed for the 2-phenylindole skeleton, with the Fischer indole synthesis being one of the most classic and widely adapted methods.[2][17] More recent approaches focus on greener and more efficient palladium-catalyzed one-pot reactions.[3][17]

The Fischer Indole Synthesis

This method involves the acid-catalyzed reaction of a phenylhydrazine with an appropriate acetophenone derivative. The reaction proceeds through a phenylhydrazone intermediate, which undergoes a[2][2]-sigmatropic rearrangement followed by the elimination of ammonia to form the indole ring.[18][19]

Caption: General workflow for the Fischer indole synthesis.

Key Experimental Protocols

Protocol: Fischer Indole Synthesis of 2-Phenylindole

This protocol describes a general procedure for synthesizing the core 2-phenylindole scaffold.

Rationale: This classic method provides a reliable and versatile route to a wide range of substituted 2-phenylindoles by varying the starting phenylhydrazine and acetophenone. Polyphosphoric acid (PPA) is an effective catalyst for the cyclization step.

Materials:

-

Substituted phenylhydrazine (1.0 eq)

-

Substituted acetophenone (1.0 eq)

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Polyphosphoric Acid (PPA)

-

Ice-cold water

-

Standard filtration apparatus

Procedure:

-

Step 1: Phenylhydrazone Formation:

-

In a round-bottom flask, dissolve the appropriate acetophenone (0.17 mol) and phenylhydrazine (0.17 mol) in ethanol (60 mL).[18]

-

Add a catalytic amount of glacial acetic acid.

-

Cool the mixture in an ice bath to precipitate the solid phenylhydrazone product.

-

Filter the product, wash with dilute HCl, and then with rectified spirit. Recrystallize from ethanol to purify.[18]

-

-

Step 2: Cyclization to 2-Phenylindole:

-

Place the dried phenylhydrazone (0.15 mol) in a beaker containing an excess of polyphosphoric acid (approx. 180 g).[18]

-

Heat the mixture on a water bath to 100-120°C for 10-15 minutes, stirring continuously.

-

Carefully pour the hot reaction mixture into a larger beaker containing 450 mL of vigorously stirred ice-cold water to dissolve the PPA and precipitate the crude product.

-

Filter the solid product and wash thoroughly with cold water until the washings are neutral to remove any residual acid.

-

Purify the crude 2-phenylindole product by recrystallization from an appropriate solvent (e.g., ethanol/water).

-

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to assess the anticancer activity of synthesized derivatives by measuring cell viability.

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Synthesized 2-phenylindole derivatives (dissolved in DMSO)

-

Doxorubicin (positive control)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer).

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in the complete medium. The final DMSO concentration should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium only (blank) and cells with medium containing DMSO vehicle (negative control).

-

Incubate the plates for another 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

References

- A Comparative Analysis of the Anticancer Efficacy of 2-Phenylindole Derivatives. Benchchem.

- Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. OMICS International.

- Synthesis of various 2-phenylindole derivatives via the optimized conditions. ResearchGate.

- Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years. PubMed.

- Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. YMER.

- Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. ResearchGate.

- A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. NIH.

- Comprehensive Analysis on the Synthesis Methods of 2-Phenylindole Derivatives with Pharmacological Importance for Green Synthesis. ACS Publications.

- 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. Taylor & Francis Online.

- Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. ResearchGate.

- Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmaceutics & Organic Process Research.

- Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives. Research and Reviews.

- 2-Phenylindole Synthesis: Fischer Indole Method. Studylib.

- Synthesis of Novel 2-Phenylindole Analogues as Antifungal and Antibacterial Agents. MDPI.

- 2-Phenylindole and Arylsulphonamide: Novel Scaffolds Bactericidal against Mycobacterium tuberculosis. PMC - NIH.

- Synthesis of Novel 2-Phenylindole Analogues as Antifungal and Antibacterial Agents. ResearchGate.

- Synthesis of Novel 2-Phenylindole Analogues as Antifungal and Antibacterial Agents. Sciforum.

- Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. PMC - PubMed Central.

- Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. PMC - PubMed Central.

- Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Hilaris Publisher.

Sources

- 1. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. omicsonline.org [omicsonline.org]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. omicsonline.org [omicsonline.org]

- 8. researchgate.net [researchgate.net]

- 9. japsonline.com [japsonline.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-Phenylindole and Arylsulphonamide: Novel Scaffolds Bactericidal against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sciforum.net [sciforum.net]

- 14. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. ymerdigital.com [ymerdigital.com]

- 19. studylib.net [studylib.net]

(2-phenyl-1H-indol-1-yl)acetic acid literature review

An In-depth Technical Guide on (2-phenyl-1H-indol-1-yl)acetic acid: Synthesis, and Biological Context

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1] Its presence in neurotransmitters like serotonin and hormones like melatonin underscores its physiological significance. The synthetic versatility of the indole scaffold has allowed for the development of numerous derivatives with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Among these, the 2-phenyl-1H-indole framework represents a particularly privileged scaffold, with derivatives showing potential as central nervous system agents.[3]

This technical guide provides a comprehensive overview of (2-phenyl-1H-indol-1-yl)acetic acid, a specific derivative of this important class. While this exact molecule is not extensively profiled in publicly available literature for a specific biological target, this guide will elucidate its synthesis based on established methodologies for related compounds. Furthermore, it will explore the broader biological context of the 2-phenyl-indole class and discuss relevant pharmacological targets, such as G-Protein Coupled Receptor 109A (GPR109A), for which other structurally distinct acids are known agonists. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the chemistry and potential therapeutic avenues related to this molecular architecture.

Synthesis of (2-phenyl-1H-indol-1-yl)acetic acid

The synthesis of (2-phenyl-1H-indol-1-yl)acetic acid is typically achieved through a multi-step process, beginning with the well-established Fischer indole synthesis, followed by N-alkylation and subsequent hydrolysis. This classical approach offers a reliable and scalable route to the target molecule.

Overall Synthetic Workflow

The synthesis can be logically divided into four key stages:

-

Hydrazone Formation: Condensation of acetophenone and phenylhydrazine.

-

Fischer Indole Cyclization: Acid-catalyzed intramolecular cyclization to form the 2-phenylindole core.

-

N-Alkylation: Introduction of the acetic acid ester moiety onto the indole nitrogen.

-

Saponification: Hydrolysis of the ester to yield the final carboxylic acid.

Caption: Synthetic pathway for (2-phenyl-1H-indol-1-yl)acetic acid.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-1H-indole (Steps 1 & 2)

This protocol combines the formation of the hydrazone and its subsequent cyclization. The Fischer indole synthesis is a robust reaction for forming the indole ring from an arylhydrazone and an aldehyde or ketone under acidic conditions.[4]

Step 1: Aryl Hydrazone Formation

-

To a solution of acetophenone (0.167 mol) in ethanol (60 mL), add phenylhydrazine (0.167 mol).[3]

-

Add a catalytic amount of glacial acetic acid to the mixture.[4]

-

Cool the reaction mixture in an ice bath (0°C) to facilitate the precipitation of the solid product.[3]

-

Filter the resulting solid, wash it with dilute HCl followed by rectified spirit to remove unreacted starting materials.[3]

-

Recrystallize the crude product from ethanol to obtain the pure aryl hydrazone.

Step 2: Fischer Indole Synthesis (Cyclization)

-

Place the synthesized phenylhydrazone (0.15 mol) in a beaker containing an excess of polyphosphoric acid (approx. 180 g).[3][4]

-

Heat the mixture on a boiling water bath, maintaining the temperature between 100-120°C for approximately 10 minutes, with constant stirring.[4]

-

Pour the hot reaction mixture into a large volume of cold water (approx. 450 mL) and stir vigorously to dissolve the polyphosphoric acid.[4]

-

Filter the precipitated solid product and wash it thoroughly with ice-cold water to remove any residual acid.[4]

-

The resulting solid is 2-phenyl-1H-indole. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of (2-phenyl-1H-indol-1-yl)acetic acid (Steps 3 & 4)

Step 3: N-Alkylation with Ethyl Chloroacetate

-

In a round-bottom flask, dissolve 2-phenyl-1H-indole (3 mol) in dimethylformamide (DMF, 10 mL).[3]

-

Add potassium carbonate (K₂CO₃, 6 mol) as a base.[3]

-

Add ethyl chloroacetate (4 mol) to the mixture.[4]

-

Stir the reaction mixture at room temperature for 4 hours using a magnetic stirrer.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[3]

-

Upon completion, dilute the reaction mixture with cold water to precipitate the product, ethyl (2-phenyl-1H-indol-1-yl)acetate.[3]

-

Filter the solid and recrystallize from ethanol to obtain the pure ester.[3]

Step 4: Saponification to the Carboxylic Acid

-

Dissolve the purified ethyl (2-phenyl-1H-indol-1-yl)acetate in a suitable solvent mixture, such as aqueous ethanol.

-

Add an excess of a base, such as sodium hydroxide (NaOH), and heat the mixture under reflux until the ester is fully hydrolyzed (monitor by TLC).

-

Cool the reaction mixture to room temperature and acidify with a strong acid (e.g., HCl) until the pH is acidic.

-

The final product, (2-phenyl-1H-indol-1-yl)acetic acid, will precipitate out of the solution.

-

Filter the solid, wash with cold water, and dry to yield the pure product.

Physicochemical Properties

A summary of the key properties of the target compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃NO₂ | [5] |

| Molecular Weight | 251.279 g/mol | [5] |

| CAS Number | 62663-25-6 | [5] |

| Appearance | Solid (predicted) | - |

| Class | Indole derivative, Carboxylic acid | - |

Biological Activities of 2-Phenyl-Indole Derivatives

The 2-phenyl-indole scaffold is a recurring motif in compounds with significant biological activity. While specific data for (2-phenyl-1H-indol-1-yl)acetic acid is limited in peer-reviewed literature, the broader class of derivatives has been explored for various therapeutic applications.

-

Antidepressant Activity: Several 2-phenyl-indole derivatives have been synthesized and evaluated for their potential as antidepressant agents.[3] The indole nucleus is a key feature of vilazodone, a known antidepressant drug.[3]

-

Antimicrobial and Antifungal Activity: Indole-based compounds are well-regarded for their antimicrobial properties.[1][2] Studies on substituted 2-phenyl-1H-indoles have demonstrated their potential as antifungal agents, although their efficacy can be variable compared to established standards.[6]

-

Anti-inflammatory and Analgesic Activity: The indole ring is present in several non-steroidal anti-inflammatory drugs (NSAIDs), and novel indole derivatives are frequently investigated for anti-inflammatory, antipyretic, and analgesic effects.[1]

Contextual Target: G-Protein Coupled Receptor 109A (GPR109A)

Although (2-phenyl-1H-indol-1-yl)acetic acid is not a confirmed GPR109A agonist, the presence of a carboxylic acid moiety—a key feature for binding to this receptor—makes it a molecule of potential interest for screening. GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCAR2) is a Gᵢ protein-coupled receptor that has gained prominence as a therapeutic target for dyslipidemia and inflammation.[8][9]

Known Agonists and Mechanism of Action

The most well-known agonist for GPR109A is niacin (nicotinic acid).[10] Endogenous agonists include the ketone body β-hydroxybutyrate (BHB) and the short-chain fatty acid butyrate, which is produced by gut microbiota.[8][9][10] Activation of GPR109A in adipocytes leads to the coupling of an inhibitory G-protein (Gᵢ), which in turn inhibits adenylyl cyclase. This reduces intracellular cyclic AMP (cAMP) levels, leading to a decrease in the activity of hormone-sensitive lipase and subsequent reduction in the release of free fatty acids into the bloodstream. In immune cells, GPR109A activation has anti-inflammatory effects.[9][10]

Caption: GPR109A signaling pathway upon agonist binding.

Pharmacokinetics of Related Indole Structures

The pharmacokinetic profile of a drug candidate is critical for its success. While data for (2-phenyl-1H-indol-1-yl)acetic acid is not available, studies on other complex indole acetic acid derivatives and related structures can provide valuable insights for researchers.

-

Absorption and Bioavailability: Some complex indole-based compounds have been shown to have limited intestinal absorption and low oral bioavailability (<10%).[11] This can be due to factors like low permeability.[11]

-

Plasma Protein Binding: Many drug molecules, including indole derivatives, exhibit high binding to plasma proteins (>99%), which can affect their distribution and clearance.[11]

-

Metabolism: The metabolic stability of indole derivatives can vary. Phase I metabolism in liver microsomes is a key consideration.[11]

-

Non-linear Kinetics: For some related compounds, non-linear pharmacokinetics have been observed at higher doses, indicating saturation of metabolic or transport processes.[11][12]

These findings suggest that any future development of (2-phenyl-1H-indol-1-yl)acetic acid or its analogs should include early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to identify and address potential pharmacokinetic liabilities.

Future Research Directions

Given the well-defined synthesis and the privileged nature of the 2-phenyl-indole scaffold, (2-phenyl-1H-indol-1-yl)acetic acid represents a foundational molecule for further investigation.

-